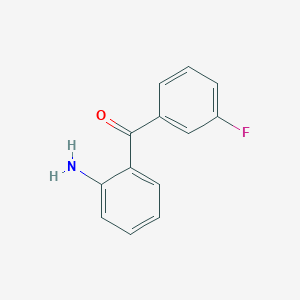

Methanone, (2-aminophenyl)(3-fluorophenyl)-

Description

Methanone, (2-aminophenyl)(3-fluorophenyl)-, is a diaryl ketone featuring two aromatic rings: a 2-aminophenyl group and a 3-fluorophenyl group. The compound’s structure is pivotal in synthetic organic chemistry, particularly in cyclization reactions to form heterocyclic scaffolds like indoloquinolines . The fluorine atom enhances lipophilicity and metabolic stability, while the amino group enables participation in hydrogen bonding and further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJUYTLMEAYQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624635 | |

| Record name | (2-Aminophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-01-4 | |

| Record name | (2-Aminophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Reaction

2-Nitrobenzoic acid is converted to its acid chloride using oxalyl chloride in dichloroethane. The acyl chloride reacts with 3-fluorobenzene under anhydrous FeCl₃ catalysis at 0–25°C to yield (2-nitrophenyl)(3-fluorophenyl)methanone. Key parameters include:

Nitro Reduction

The nitro group is reduced to an amine using Fe/HCl in ethanol-water (3:1) at 60–80°C. Catalytic hydrogenation (H₂/Pd-C) offers a milder alternative, achieving >90% conversion without over-reduction byproducts.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| FeCl₃ Equivalents | 1.2–1.5 | Maximizes acylation |

| Solvent Polarity | Low (dichloroethane) | Enhances electrophilicity |

Nucleophilic Aromatic Substitution (NAS)

NAS leverages halogenated precursors for coupling with fluorinated nucleophiles. For example, 2-nitrobenzoyl chloride reacts with 3-fluorophenylmagnesium bromide (prepared from 1-bromo-3-fluorobenzene and Mg in THF) to form the ketone intermediate.

Grignard Reagent Synthesis

Ketone Formation

The Grignard reagent attacks 2-nitrobenzoyl chloride at −78°C, followed by aqueous workup to yield (2-nitrophenyl)(3-fluorophenyl)methanone. Subsequent nitro reduction follows the same protocols as in Section 1.2.

Advantages :

Limitations :

- Requires strict anhydrous conditions.

- Halogenated starting materials increase costs.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable modular synthesis. For instance, 2-aminophenylboronic acid couples with 3-fluorobromobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃.

Reaction Optimization

- Catalyst : Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%) enhances turnover.

- Solvent : DME/H₂O (3:1) at 80°C achieves full conversion in 12–18 h.

- Yield : 75–82% for analogous aryl ketones.

Table 2: Cross-Coupling Efficiency

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | DME/H₂O | 80°C | 82 |

| PdCl₂(dppf) | Toluene/EtOH | 100°C | 68 |

Reductive Amination of Keto Intermediates

An alternative route involves reductive amination of (2-nitrophenyl)(3-fluorophenyl)methanone. Using NH₄OAc and NaBH₃CN in MeOH at 25°C selectively reduces the nitro group while preserving the ketone.

Key Observations :

- pH Control : Buffering at pH 6–7 prevents ketone reduction.

- Byproducts : <5% over-reduction to secondary amines.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 78–85 | 95–98 | High | Low |

| NAS | 65–72 | 90–93 | Moderate | Moderate |

| Suzuki Coupling | 75–82 | 97–99 | High | High |

| Reductive Amination | 70–75 | 88–92 | Low | Low |

Scientific Research Applications

Methanone, (2-aminophenyl)(3-fluorophenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-aminophenyl)(3-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Diarylmethanones

The following table summarizes key structural analogs and their properties:

Physical and Chemical Properties

- Melting Points: Thiazole-based analogs (e.g., Compound 32) exhibit higher melting points (180–182°C) due to crystalline stability from fluorine and heterocyclic rings . The target compound’s melting point is unreported but likely influenced by hydrogen bonding from the amino group.

- Solubility: Fluorine enhances lipid solubility, but the amino group may improve water solubility in acidic conditions. Morpholino-containing analogs (e.g., VU0360175) show better solubility due to polar substituents .

Key Research Findings

- Structure-Activity Relationships (SAR): Amino Group: Critical for hydrogen bonding in enzyme inhibition (e.g., MAO-B, CDKs). Removal (as in (3-fluorophenyl)(phenyl)methanone) abolishes activity . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chloro analogs, which may exhibit off-target interactions due to bulkier size . Heterocyclic Modifications: Thiazole or indole rings enhance potency by interacting with hydrophobic enzyme pockets .

- Synthetic Challenges: The amino group’s reactivity necessitates protective strategies during synthesis. For example, nitro precursors are reduced to amines post-cyclization .

Biological Activity

Methanone, (2-aminophenyl)(3-fluorophenyl)-, also known by its chemical formula C13H10FNO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and the underlying mechanisms of action.

The structure of Methanone, (2-aminophenyl)(3-fluorophenyl)- features an amino group and a fluorinated phenyl ring, which can significantly influence its reactivity and biological effects. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation and reduction processes, which are essential for its biological activity.

Antimicrobial Activity

Research has indicated that Methanone derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit vital cellular processes.

Table 1: Antimicrobial Activity of Methanone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 4 µg/mL |

| B | Escherichia coli | 8 µg/mL |

| C | Salmonella enterica | 16 µg/mL |

The above table summarizes findings from studies where various derivatives of Methanone were tested against common pathogenic bacteria. The results suggest that modifications to the methanone structure can enhance or diminish antimicrobial efficacy .

Anticancer Activity

Methanone, (2-aminophenyl)(3-fluorophenyl)- has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving breast cancer cell lines, Methanone demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Molecular docking studies revealed strong binding affinities to key cancer targets such as the epidermal growth factor receptor (EGFR) and β-catenin, with binding energies of -5.7 kcal/mol and -5.9 kcal/mol respectively . These interactions suggest that the compound may inhibit pathways critical for tumor growth.

The biological activity of Methanone is largely attributed to its ability to modulate specific molecular targets. The amino group can act as a nucleophile in biochemical reactions, while the fluorine substituent may enhance lipophilicity, facilitating cellular uptake.

- Enzyme Inhibition : Methanone has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : The compound interacts with receptors such as EGFR, altering signaling pathways that lead to cell growth and survival.

- Induction of Ferroptosis : Recent studies indicate that certain derivatives can induce ferroptosis—a form of regulated cell death—by targeting glutathione peroxidase 4 (GPX4), which is crucial for cancer cell survival .

Comparative Analysis

When compared to similar compounds, Methanone's unique positioning of substituents allows it to exhibit distinct pharmacokinetic and pharmacodynamic properties. For instance:

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methanone, (2-aminophenyl)(3-fluorophenyl)- | Moderate | High |

| Methanone, (2-aminophenyl)(4-fluorophenyl)- | Low | Moderate |

| Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)- | High | Low |

This comparison highlights Methanone's potential as a more effective candidate for further drug development compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for (2-aminophenyl)(3-fluorophenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging aryl ketone precursors. For example, fluorophenyl-containing intermediates are often acylated using aluminum chloride (AlCl₃) as a Lewis catalyst in anhydrous dichloromethane or nitrobenzene . Alternatively, condensation reactions between 2-aminobenzophenone derivatives and fluorinated aryl halides under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) may improve regioselectivity . Optimization involves varying catalysts (e.g., LiAlH₄ vs. AlCl₃), solvents (polar aprotic vs. non-polar), and temperatures (room temp. vs. reflux). Monitor yields via HPLC and adjust stoichiometric ratios of acylating agents .

Q. How can NMR spectroscopy confirm the structural integrity of (2-aminophenyl)(3-fluorophenyl)methanone?

- Methodological Answer : ¹H NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm. The 3-fluorophenyl group shows meta-fluorine coupling (J = 8–10 Hz), splitting adjacent protons into doublets or triplets. The 2-aminophenyl NH₂ group appears as a broad singlet (~δ 5.5–6.5 ppm) but may split under DMSO-d₆ due to hydrogen bonding . ¹³C NMR : Carbonyl (C=O) resonates at δ 190–200 ppm. Fluorine-coupled carbons (C-F) in the 3-fluorophenyl ring appear downfield (δ 115–125 ppm) . 19F NMR : A singlet at δ -110 to -115 ppm confirms the fluorine substituent’s position .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing fluorinated methanones?

- Methodological Answer : Discrepancies in UV/Vis or IR spectra (e.g., carbonyl stretch variations) may arise from solvent polarity or crystallinity. Cross-validate using:

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., para vs. meta fluorination) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C₁₃H₁₀FNO₂ requires m/z 232.0773) .

- DSC/TGA : Identifies polymorphic forms affecting spectral properties .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Methodological Answer :

- Salt formation : Introduce basic/acidic moieties (e.g., morpholino amide derivatives) to enhance aqueous solubility. For example, VU0360175, a related fluorophenyl methanone, was converted to a hydrochloride salt for in vivo studies .

- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain compound stability .

- Nanoparticle encapsulation : Liposomal formulations improve bioavailability in pharmacokinetic studies .

Q. What catalytic systems optimize yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in fluorinated aryl couplings .

- Flow chemistry : Enhances heat transfer for exothermic Friedel-Crafts reactions, reducing decomposition .

- Green catalysts : Fe³⁺-montmorillonite or ionic liquids (e.g., [BMIM]BF₄) lower environmental impact and simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.